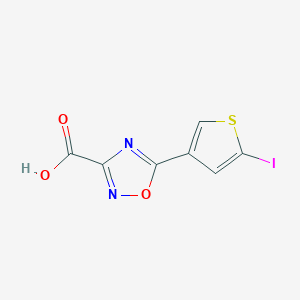5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17844015
Molecular Formula: C7H3IN2O3S
Molecular Weight: 322.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3IN2O3S |
|---|---|
| Molecular Weight | 322.08 g/mol |
| IUPAC Name | 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3IN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
| Standard InChI Key | SAPPYKVVPWFZIP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=C1C2=NC(=NO2)C(=O)O)I |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is CHINOS, with a calculated molecular weight of 322.08 g/mol. The structure features:
-
A 1,2,4-oxadiazole ring (positions 1, 2, and 4 occupied by nitrogen atoms) at the core.
-
A 5-iodothiophen-3-yl group attached to the oxadiazole’s C-5 position.
-
A carboxylic acid moiety (-COOH) at the oxadiazole’s C-3 position .
The iodine atom on the thiophene ring introduces significant steric and electronic effects, potentially enhancing intermolecular interactions in biological systems compared to lighter halogens like chlorine .
Physicochemical Characteristics
Based on structurally related compounds (Table 1), key properties can be inferred:
The carboxylic acid group likely confers moderate aqueous solubility at physiological pH, while the iodothiophene and oxadiazole moieties contribute to lipophilicity, balancing membrane permeability and target binding .
Synthetic Methodologies
Microwave-Assisted Cyclization
A plausible synthesis route adapts the solvent-free microwave methodology reported for 3-aryl-5-pentyl-1,2,4-oxadiazoles :
-
Starting Materials:
-
5-Iodothiophene-3-carboxamidoxime (prepared from 5-iodothiophene-3-carbonitrile via hydroxylamine treatment).
-
Ethyl chloroacetate (as the carboxylic acid ester).
-
-
Reaction Conditions:
-
Microwave irradiation (650 W, 100% potency) for 8–10 minutes.
-
Potassium carbonate (KCO) as a base catalyst.
-
-
Mechanism:
Scheme 1: Proposed synthesis of 5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid via microwave-assisted cyclization .
Alternative Routes
-
Hydrazide Cyclization: Reaction of 5-iodothiophene-3-carbohydrazide with carboxylic acid derivatives under dehydrating conditions (e.g., POCl) .
-
Post-Functionalization: Iodination of pre-formed 5-(thiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid using N-iodosuccinimide (NIS) .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (predicted from analogs ):
-
~1700 cm: Stretching vibration of the carboxylic acid (-COOH).
-
1630–1590 cm: C=N stretching in the oxadiazole ring.
-
1440 cm: C-O-C asymmetric stretching.
-
690 cm: C-I stretching (characteristic of aryl iodides).
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl):
-
C NMR:
Biological Activity and Applications
Anticancer Activity
Oxadiazole derivatives exhibit antiproliferative effects by modulating kinase pathways . The iodothiophene moiety’s electron-deficient nature could potentiate interactions with tyrosine kinase ATP-binding sites, warranting evaluation against cancer cell lines.
Radiopharmaceutical Applications
The iodine-127 (or radioactive iodine-131) atom positions this compound as a candidate for radiolabeling in diagnostic imaging or targeted therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume